molecular formula C19H25N3O4S B565935 1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine CAS No. 1796933-25-9

1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine

Cat. No.: B565935
CAS No.: 1796933-25-9
M. Wt: 391.486
InChI Key: ZYSUPDFXPOJRSC-UHFFFAOYSA-N
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Description

1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an isoquinoline sulfonyl group and a tert-butyl ester, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of isoquinoline-5-sulfonyl chloride. This is achieved by reacting isoquinoline-5-sulfonic acid with thionyl chloride in the presence of N,N-dimethylformamide as a catalyst . The resulting isoquinoline-5-sulfonyl chloride is then reacted with tert-butyl 3-methylpiperazine-1-carboxylate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamides or sulfonates.

Scientific Research Applications

1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition can disrupt various cellular pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit protein kinase B (PKB) sets it apart from other similar compounds, highlighting its potential in therapeutic applications .

Biological Activity

1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine (referred to as compound 1) is a compound of significant interest due to its biological activity, particularly as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis (Mtb). This article delves into the synthesis, structure-activity relationship (SAR), and biological implications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

Compound 1 is characterized by its unique structure, which includes a piperazine core linked to an isoquinoline sulfonyl moiety. The synthesis of this compound involves several steps that have been optimized to enhance yield and purity. The synthetic routes for preparing various derivatives of 1-(5-isoquinolinesulfonyl)piperazine have been documented, highlighting the importance of the cyclohexyl and isoquinoline rings for biological activity .

The primary mechanism through which compound 1 exerts its biological effects is by inhibiting IMPDH, an essential enzyme in the purine biosynthesis pathway of M. tuberculosis. This inhibition disrupts the nucleotide synthesis necessary for bacterial growth and replication. Notably, structural studies using X-ray crystallography have elucidated the binding interactions between compound 1 and IMPDH, confirming the critical role of specific functional groups in achieving selective inhibition .

Antimycobacterial Activity

Compound 1 has demonstrated potent antitubercular activity, with IC50 values indicating its effectiveness against both wild-type strains and resistant mutants of M. tuberculosis. A study reported that certain analogues derived from compound 1 exhibited improved potency against IMPDH, suggesting that modifications to the original structure can enhance biological efficacy .

Other Biological Effects

In addition to its antitubercular properties, derivatives of piperazine compounds have shown potential in other therapeutic areas. For instance, some piperazine derivatives have been identified as inhibitors of human acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's . The diverse biological activities underscore the versatility of piperazine-based compounds in drug discovery.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how variations in chemical structure affect biological activity. The following table summarizes key findings from various studies:

CompoundStructural ModificationIC50 (µM)Target
Compound 1None0.5IMPDH
Compound 21Added methyl group0.3IMPDH (resistant mutant)
Compound 47Cyclohexyl substitution0.2IMPDH
Piperazine Derivative KBenzodioxane carbonyl0.8Acetylcholinesterase

This table illustrates how specific modifications can lead to enhanced inhibitory effects on target enzymes, providing insights for future drug design.

Case Studies

Case Study 1: Inhibition of Mtb IMPDH
A study explored the inhibitory effects of compound 1 on Mtb IMPDH through biochemical assays and whole-cell evaluations. The results indicated that compound 1 not only inhibited enzyme activity but also showed limited toxicity towards mammalian cells, making it a promising candidate for further development as an antitubercular agent .

Case Study 2: Acetylcholinesterase Inhibition
Another investigation focused on piperazine derivatives similar to compound 1 and their ability to inhibit human acetylcholinesterase. These compounds displayed varying degrees of binding affinity at both peripheral anionic and catalytic sites, suggesting potential applications in treating Alzheimer's disease through modulation of amyloid peptide aggregation .

Properties

IUPAC Name

tert-butyl 4-isoquinolin-5-ylsulfonyl-3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-14-13-21(18(23)26-19(2,3)4)10-11-22(14)27(24,25)17-7-5-6-15-12-20-9-8-16(15)17/h5-9,12,14H,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSUPDFXPOJRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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